(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of hexahydropyrrolo derivatives, which are notable for their potential biological activities and applications in medicinal chemistry. The compound's systematic name reflects its stereochemistry and functional groups, indicating a specific arrangement of atoms that influences its chemical behavior and interactions.
This compound is synthesized through various organic reactions, often involving amino acids or other nitrogen-containing compounds as starting materials. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom of a different element in the ring structure. The classification of this compound is particularly relevant in the context of drug discovery and development due to its structural features that may confer specific pharmacological properties.
The synthesis of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves several key steps:
In recent studies, chemoenzymatic approaches have been highlighted for their efficiency in synthesizing complex structures like (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one. These methods often involve multiple enzymatic steps that facilitate the formation of specific stereoisomers while minimizing side reactions .
The molecular structure of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one features a bicyclic framework with a methyl group at the 4-position and a pyrazine ring fused to a pyrrolidine moiety.
The compound can participate in various chemical reactions typical for heterocyclic compounds:
The synthesis often employs protective groups to manage reactivity during multi-step syntheses. For example, protecting groups for amines can prevent premature reactions during key steps .
The mechanism of action for (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural similarity to known bioactive compounds.
Preliminary studies suggest that compounds within this class may exhibit inhibitory effects on certain enzymes or pathways relevant to diseases such as spinal muscular atrophy . Detailed mechanistic studies are necessary to confirm these interactions.
Relevant data on melting points and boiling points are often determined experimentally but can vary based on purity and specific synthesis methods used.
(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has potential applications in:
The compound is systematically named (4R,8aR)-4-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one according to IUPAC conventions. This name precisely defines its bicyclic framework, consisting of a pyrrolidine ring fused to a piperazinone moiety, with a methyl substituent at the C4 position. The suffix "one" indicates the carbonyl group at the 1-position of the pyrazine ring. The stereodescriptors "(4R,8aR)" specify the absolute configuration at the chiral centers [1] [9].
Key structural representations include:
C[C@@H]1CNC(=O)[C@H]2CCCN21
(Canonical SMILES: C[C@@H]1CNC(=O)[C@@H]2N1CCC2
) [1] [3] ADIVLAHECPCSGH-RNFRBKRXSA-N
[1] The compound has the molecular formula C₈H₁₄N₂O, corresponding to a molecular weight of 154.21 g/mol [1] [3] [4]. While experimental data on properties like melting point and solubility are limited in the available sources, its structural features suggest moderate polarity due to the amide carbonyl group and tertiary amine functionality.
Table 1: Summary of Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₄N₂O |
Molecular Weight | 154.21 g/mol |
XLogP or LogKₒwₐ | Estimated ~0.5* |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 2 (Carbonyl O, tertiary N) |
Rotatable Bond Count | 0 |
*Predicted based on structural analogs
The bicyclic system confers rigidity, reducing conformational flexibility. Long-term storage recommendations specify keeping the compound in a cool, dry environment to preserve stability [4]. The absence of conjugated systems results in negligible UV-Vis absorption above 250 nm, consistent with its saturated heterocyclic architecture [1] [9].
The stereochemistry is defined by two chiral centers at positions C4 and C8a, forming a cis-fused bicyclic system with specified (4R,8aR) absolute configuration. The "cis" designation denotes that the hydrogen atoms at the ring fusion sites are oriented on the same face of the bicyclic structure. The stereodescriptors are critical for distinguishing this enantiomer from its (4S,8aS) counterpart and other diastereomers [1] [3] [9].
The stereochemical integrity is preserved by the rigid trans-ring junction, which restricts epimerization at these centers under standard conditions. The InChI string (InChI=1S/C8H14N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)/t6-,7-/m1/s1
) explicitly encodes the R-configuration at both chiral centers via the t6-,7-
notation [1]. This precise stereochemical identity is biologically significant, as stereoisomers may exhibit divergent interactions in chiral environments.
The compound is unambiguously identified by the following registry numbers:
Table 2: Registry Identifiers and Associated Nomenclature
Identifier Type | Value |
---|---|
CAS No. | 143393-98-0 |
PubChem CID | 45099424 |
IUPAC Name | (4R,8aR)-4-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one |
Synonyms | (4R-cis)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one; Hexahydro-4-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, (4R-cis)- (9CI) |
The CAS number 143393-98-0 is universally recognized in chemical databases, regulatory documents, and scientific literature for this specific stereoisomer. PubChem CID 45099424 consolidates chemical, structural, and cross-referenced data from multiple sources, facilitating global access to research-relevant information [2] [3] [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7